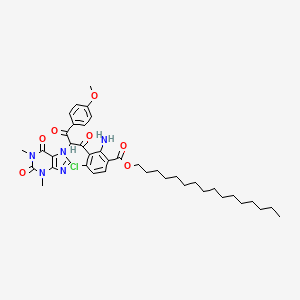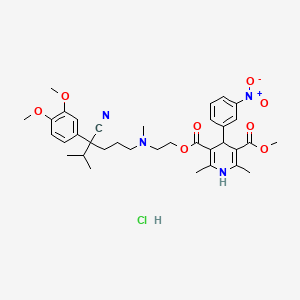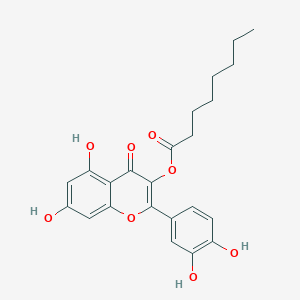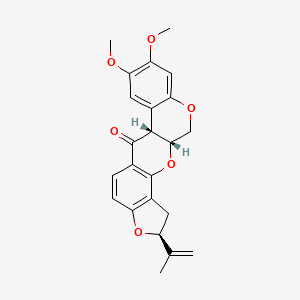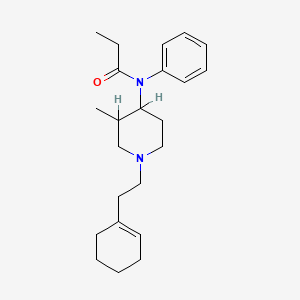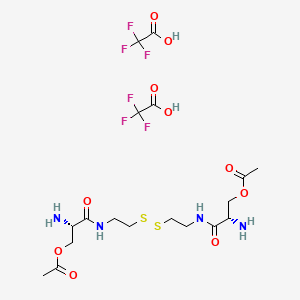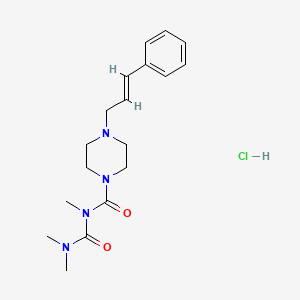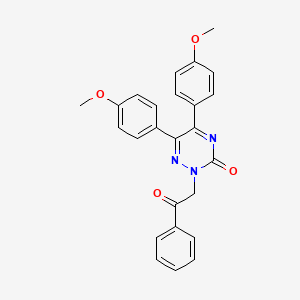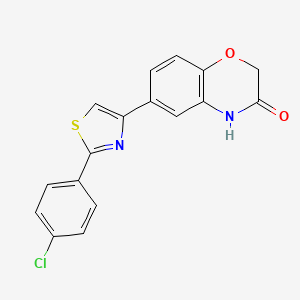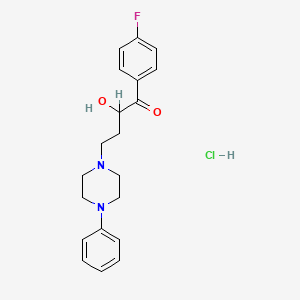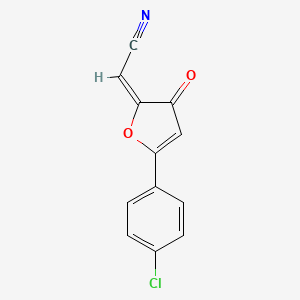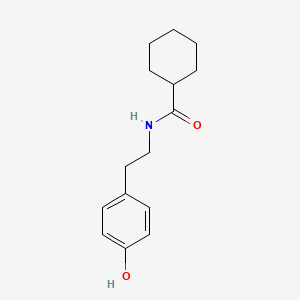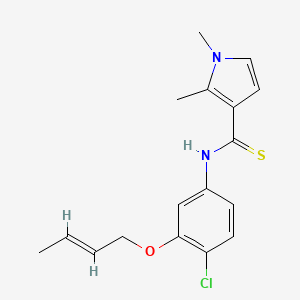
1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, chlorinated aromatic compounds, and butenyloxy intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on an aromatic ring.
Condensation reactions: to form the carbothioamide group.
Alkylation reactions: to introduce the butenyloxy and dimethyl groups.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and temperature control are critical factors in these processes.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form sulfoxides or sulfones.
Reduction: to reduce the carbothioamide group to amines.
Substitution: where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and polymers. They may also serve as intermediates in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole-3-carboxamide derivatives
- N-(3-(2-butenyloxy)-4-chlorophenyl) compounds
- 1,2-Dimethylpyrrole derivatives
Uniqueness
The uniqueness of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
191984-51-7 |
|---|---|
Fórmula molecular |
C17H19ClN2OS |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-1,2-dimethylpyrrole-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2OS/c1-4-5-10-21-16-11-13(6-7-15(16)18)19-17(22)14-8-9-20(3)12(14)2/h4-9,11H,10H2,1-3H3,(H,19,22)/b5-4+ |
Clave InChI |
NBTLJGSVZIBCKL-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
SMILES canónico |
CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


